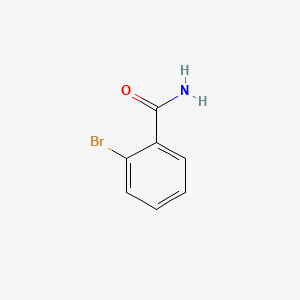

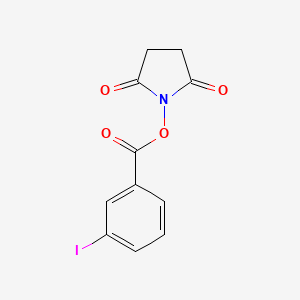

2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-" often involves the use of stable N-heterocyclic carbenes, as seen in the synthesis of imidazo[1,5-a]pyridines and their derivatives (Alcarazo et al., 2005). Additionally, methods like iodine/CuI mediated oxidative C–H amination have been utilized for the synthesis of similar compounds, as evidenced in the creation of 2-iodo-imidazo[1,2-a]pyridines (Dheer et al., 2016).

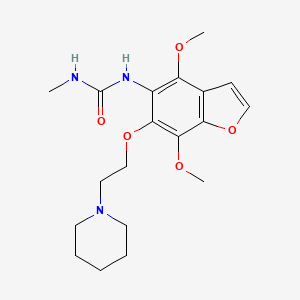

Molecular Structure Analysis

The molecular structure of "2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-" and related compounds is characterized by complex arrangements of atoms and bonds. X-ray crystallography and theoretical molecular orbital (MO) calculations have been employed to determine the structures of similar compounds (Amato et al., 1990).

Chemical Reactions and Properties

Compounds like "2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-" undergo various chemical reactions, including iodocyclization cascades and C-H amination, which play a critical role in their synthesis and modification (Zhou et al., 2019). These reactions are essential for creating specific structures and functionalities in these compounds.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

“2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” and its derivatives are actively used in the synthesis of complex organic compounds with potential medicinal applications. The synthesis and antimicrobial screening of novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, have showcased potential as chemotherapeutic agents due to their antimicrobial activities, indicating the potential of derivatives of “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” in medicinal chemistry (Jain, Nagda, & Talesara, 2006).

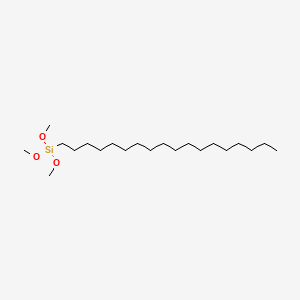

Material Science and Chemistry

In material science, derivatives of “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” have been synthesized and investigated for their unique properties. For instance, novel electrochromic and fluorescent nitrobenzoyl pyrrole derivatives have been synthesized, showcasing promising optical and electrochemical properties which could be harnessed in advanced material applications (Coelho et al., 2014).

Biochemistry and Pharmacology

“2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” and its related compounds have been a subject of interest in biochemistry and pharmacology. For instance, the study of the role of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats involved compounds structurally related to “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-”, shedding light on the potential pharmacological treatments for eating disorders (Piccoli et al., 2012).

Advanced Synthesis Techniques

The compound and its derivatives have been used in advanced synthesis techniques. For instance, the discovery of the Periodinane Oxy-Assisted (POA) Oxidation Mechanism in the IBX-Controlled Oxidative Dearomatization of Pyrroles mediated by Acetic Acid highlights the role of “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” in understanding complex oxidation mechanisms in organic chemistry (Farshadfar et al., 2022).

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOSXWBFXSDUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919695 |

Source

|

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)- | |

CAS RN |

91487-18-2 |

Source

|

| Record name | N-Succinimidyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091487182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)